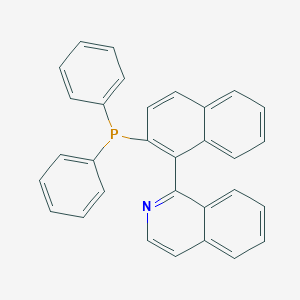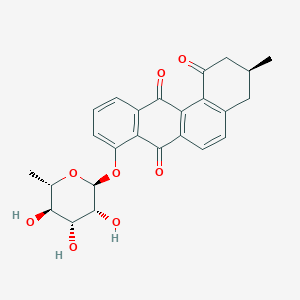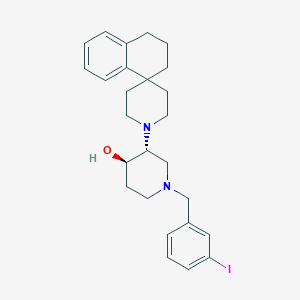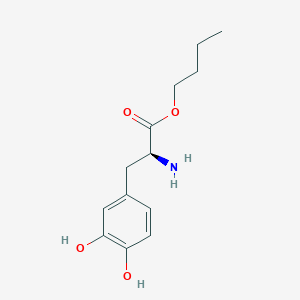
L-DOPA n-Butyl Ester
Übersicht
Beschreibung
L-DOPA n-Butyl Ester is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It’s part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .
Synthesis Analysis
A novel method for the preparative scale synthesis of L-Dopa esters uses tyrosinase-catalysed o&o-hydroxylation and proteinase-catalysed transesterification . Several L-Dopa esters have been prepared by the combined use of these two enzymes and fully characterized .Chemical Reactions Analysis
The synthesis of L-Dopa esters involves enzymatic reactions. Starting with a tyrosine ester, a range of L-Dopa esters can be obtained either by one step o&o-hydroxylation catalyzed by tyrosinase followed by transesterification using a-chymotrypsin or by employing the same enzymes in the reverse order .Physical And Chemical Properties Analysis
L-DOPA’s physicochemical properties are responsible for its poor bioavailability, short half-life, and the wide range of inter- and intrapatient variations of plasma levels .Wissenschaftliche Forschungsanwendungen
Neurological Imaging and Diagnosis
- 18F-DOPA PET/CT Imaging in Brain Tumors : 18F-DOPA has been investigated as a PET tracer for primary brain tumors and metastases of somatic cancer, based on enhanced cell proliferation. It offers excellent discrimination between tumor and normal tissue due to the low physiological uptake of 18F-DOPA, making it useful in diagnosing primary brain tumors and determining relapse after surgical treatment or radiotherapy. Correlative imaging with MRI and semiquantitative analysis can further improve diagnosis (Calabria et al., 2012).
Parkinson's Disease Treatment and Research
- IPX066, an l-DOPA Preparation : IPX066 is a mixed immediate/sustained-release levodopa preparation designed to prolong the clinical effect of a single dose. It provides more 'on' time with fewer daily doses compared to immediate-release l-DOPA, offering a potentially significant advancement in l-DOPA therapy for Parkinson's disease patients (Ondo, 2014).
Parkinson's Disease and its Association with Other Conditions
- Association Between Parkinson's Disease and Malignant Melanoma : A link between melanoma and Parkinson's disease has been observed since the initiation of levodopa (L-DOPA) therapy for Parkinson's disease. While L-DOPA is a substrate in melanin synthesis, and there were concerns about its potential to cause melanoma, the actual etiological link between PD and melanoma remains elusive (Disse et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMOINLDXCZCEK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960258 | |
| Record name | Butyl 3-hydroxytyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-DOPA n-Butyl Ester | |
CAS RN |
39638-52-3 | |
| Record name | Levodopa butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 3-hydroxytyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
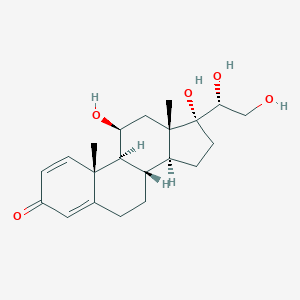
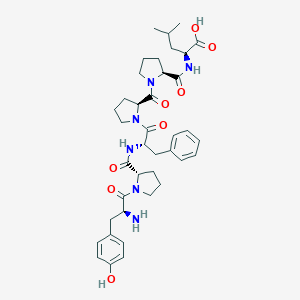

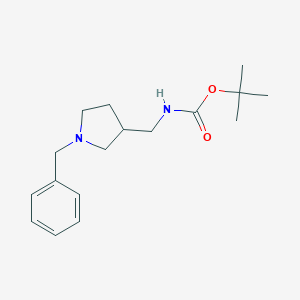
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
